6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine
Description
6H,7H,8H,9H-Naphtho[1,2-d][1,3]thiazol-2-amine is a polycyclic heteroaromatic compound featuring a fused naphthalene-thiazole system with partial saturation at the 6H,7H,8H,9H positions. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h5-6H,1-4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNICKYRKHFDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Molecular Properties
Biological Activity
6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure
The structure of this compound features a naphthalene core fused with a thiazole ring. This unique configuration contributes to its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that modifications in the thiazole structure can enhance activity against various bacterial strains. A notable study demonstrated that certain thiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 62.5 μg/mL for specific derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 62.5 |
| This compound | E. coli | 125 |
Anticancer Activity
The potential anticancer activity of thiazole derivatives has also been explored. A study focusing on the inhibition of the Pin1 protein (a target in cancer therapy) found that certain thiazole derivatives exhibited low micromolar IC50 values against human Pin1 . This suggests that modifications to the thiazole structure could lead to promising anticancer agents.
Antimalarial Activity
In the context of antimalarial research, compounds related to thiazoles have shown efficacy against Plasmodium falciparum, particularly when specific electron-withdrawing groups are incorporated into the structure. The structure-activity relationship (SAR) studies indicated that non-bulky groups at the ortho position on the phenyl ring significantly enhanced antimalarial activity .
Case Study 1: Antimicrobial Properties
A series of thiazole derivatives were tested for their antimicrobial properties against various pathogens. The results indicated that compounds with halogen substituents demonstrated increased activity against Gram-positive bacteria while maintaining moderate antifungal activity .
Case Study 2: Anticancer Mechanism
In a study investigating the anticancer potential of thiazole derivatives targeting Pin1, several compounds were synthesized and evaluated for their inhibitory effects. The most active compound showed an IC50 value of 5.38 μM, indicating its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
